molecular formula C12H9Cl2N5 B12555455 N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine CAS No. 146579-22-8

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine

Cat. No.: B12555455
CAS No.: 146579-22-8
M. Wt: 294.14 g/mol
InChI Key: KFCRCDSFFAMAHH-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a dichlorophenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 6-aminopurine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The compound’s dichlorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine is unique due to its purine base, which allows it to interact with nucleic acids and enzymes in a manner distinct from other similar compounds. This unique interaction profile makes it a valuable compound in various research applications .

Properties

CAS No.

146579-22-8

Molecular Formula

C12H9Cl2N5

Molecular Weight

294.14 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H9Cl2N5/c13-8-2-1-7(3-9(8)14)4-15-11-10-12(17-5-16-10)19-6-18-11/h1-3,5-6H,4H2,(H2,15,16,17,18,19)

InChI Key

KFCRCDSFFAMAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=NC3=C2NC=N3)Cl)Cl

Origin of Product

United States

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